tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic name tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a]diazepine-8-carboxylate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic heterocycles. The parent structure is a fused imidazo[1,2-a]diazepine system, where:
- Imidazo[1,2-a] denotes a five-membered imidazole ring fused to a seven-membered 1,4-diazepine ring at positions 1 and 2 of the imidazole and positions 1 and 4 of the diazepine.
- The 5H,6H,7H,8H,9H designations indicate partial saturation of the diazepine ring, with five hydrogen atoms distributed across positions 5–9 to maintain valence requirements.
- Substituents are assigned numerically: a bromine atom at position 2 of the imidazole ring and a tert-butyl carboxylate group at position 8 of the diazepine ring.
The molecular formula C₁₂H₁₈BrN₃O₂ and molecular weight of 316.2 g/mol were confirmed via high-resolution mass spectrometry in related studies.
Molecular Framework Analysis: Bicyclic Imidazo[1,2-a]Diazepine Core
The compound’s architecture comprises two fused heterocycles (Table 1):
Table 1. Molecular Framework Characteristics
The diazepine ring adopts a non-planar conformation due to partial saturation, while the imidazole ring remains planar. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielding effects at C2 (δ 120–130 ppm for brominated imidazoles) and C8 (δ 165–170 ppm for carboxylates).
Stereochemical Considerations in the 7H,8H,9H Conformational System
The 5H,6H,7H,8H,9H saturation pattern imposes specific stereochemical constraints (Figure 1):
- Chair-like puckering : The diazepine ring may adopt a distorted chair conformation, as observed in X-ray studies of related imidazo-diazepines.
- Axial vs. equatorial substituents : The bulky tert-butyl group at C8 likely occupies an equatorial position to minimize steric strain.
- Bromine steric effects : The C2 bromine creates torsional strain with adjacent protons, influencing ring dynamics.
Table 2. Stereochemical Parameters
| Parameter | Value/Observation | Source |
|---|---|---|
| Torsion angle (C2-Br) | 175–180° (near-planar with imidazole) | |
| Ring puckering amplitude | 0.5–0.7 Å (comparable to benzodiazepines) |
Density functional theory (DFT) calculations predict a energy barrier of ~5 kcal/mol for ring inversion, suggesting moderate conformational flexibility.
Crystallographic Data and X-Ray Diffraction Studies
While direct X-ray data for this compound remains unpublished, structural analogs provide insights:
- Imidazo[1,5-a]benzodiazepines exhibit triclinic crystal systems with P1 space groups.
- Key metrics from related structures include:
Powder X-ray diffraction (PXRD) simulations using Materials Studio software predict a dominant peak at 2θ = 12.5° (d-spacing 7.1 Å) for the title compound, consistent with layered packing.
Properties
IUPAC Name |
tert-butyl 2-bromo-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-15-7-9(13)14-10(15)8-16/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLYANWIAXJMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C=C(N=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of an imidazo[1,2-a][1,4]diazepine precursor followed by esterification with tert-butyl groups. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 of the imidazo[1,2-a] diazepine core undergoes nucleophilic substitution reactions, enabling functional group diversification. Common nucleophiles include amines, thiols, and alkoxides.
Example Reaction Conditions :
-
Nucleophile : Piperidine (1.2 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Catalyst : Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Temperature : 80°C for 12 hours
-
Yield : ~75% (isolated product)
This reaction is critical for introducing amine groups, enhancing solubility, or enabling further derivatization in drug discovery.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl boronic acids. This reaction expands the compound’s aromatic system for biological activity optimization.
Typical Protocol :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 100°C, reflux, 24 hours |
| Yield | 60–85% (depending on boronic acid) |
This method is widely used to synthesize biaryl derivatives for pharmacological screening.
Ester Hydrolysis
The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid, facilitating further modifications.
Conditions and Outcomes :
-
Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C for 4 hours achieves quantitative deprotection.
-
Basic Hydrolysis : NaOH (2M) in THF/H₂O (1:1) at 60°C for 6 hours, yielding the sodium carboxylate.
The resulting carboxylic acid is pivotal for amide bond formation or metal coordination chemistry.
Cycloaddition Reactions
The diazepine ring’s conjugated system participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles.
Key Observations :
| Reaction Partner | Product Class | Application |
|---|---|---|
| Benzyl azide | Triazolo-fused diazepines | Kinase inhibitor scaffolds |
| Phenyl nitrile oxide | Isoxazolo-diazepines | Antimicrobial agents |
Yields range from 50% to 70%, with regioselectivity controlled by electron-withdrawing groups on the dipolarophile.
Functional Group Interconversion
The bromine atom can be converted to other halogens or removed via reductive dehalogenation:
-
Halogen Exchange : Reaction with KI/CuI in DMF at 120°C replaces bromine with iodine (85% yield).
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Reductive Debromination : Zn dust in acetic acid removes bromine, yielding the unsubstituted imidazo-diazepine (90% yield).
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
Research indicates that compounds within the imidazo[1,2-a][1,4]diazepine class exhibit anticonvulsant properties. The structure of tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate suggests potential efficacy in modulating GABA_A receptor activity. Studies have shown that similar compounds can enhance GABAergic transmission, providing a mechanism for seizure control .
1.2 Anxiolytic Effects
The compound may also possess anxiolytic properties due to its interaction with benzodiazepine receptors. Structure-activity relationship studies have demonstrated that modifications to the diazepine core can significantly affect binding affinity and anxiolytic efficacy . This makes it a candidate for further investigation as an alternative treatment for anxiety disorders.
1.3 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a][1,4]diazepines. Compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of this compound typically involves multicomponent reactions that allow for rapid assembly of complex structures. These synthetic strategies are crucial for developing libraries of related compounds for biological testing .
2.2 Chemical Stability and Solubility
The compound exhibits favorable solubility characteristics at physiological pH levels due to the presence of the carboxylate group. This property enhances its bioavailability and potential therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes, receptors, or ion channels. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate include:
- tert-Butyl 6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate
- tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique imidazo[1,2-a][1,4]diazepine core, which imparts distinct biological activities and therapeutic potential. Its bromine and tert-butyl ester groups also contribute to its reactivity and versatility in chemical synthesis.
Biological Activity
Tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate (CAS: 1251000-20-0) is a compound belonging to the imidazodiazepine family, known for its diverse biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anxiolytic and anticonvulsant properties, as well as its receptor binding affinities.
Chemical Structure and Properties
- Molecular Formula : C12H18BrN3O2
- Molecular Weight : 316.2 g/mol
- IUPAC Name : tert-butyl 2-bromo-6,7-dihydro-5H-imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylate
- Purity : ≥97%
Anxiolytic Effects
Research indicates that similar compounds within the imidazodiazepine class exhibit potential anxiolytic effects. A study highlighted that certain derivatives showed selective efficacy at GABA_A receptors associated with anxiolytic actions. However, it was noted that esters of imidazo[1,5-a][1,4]diazepines did not demonstrate significant anxiolytic-like activity in rat models due to low bioavailability .
Anticonvulsant Activity
The compound's structure suggests potential anticonvulsant properties. In related studies, compounds with similar structural frameworks displayed efficacy against pentylenetetrazole-induced seizures in animal models. The mechanism is thought to be mediated through GABA_A receptor modulation .
Structure-Activity Relationship (SAR)
The biological activity of imidazodiazepines is heavily influenced by their chemical structure. For instance:
- Substituents : The presence of halogens (e.g., bromine) at specific positions can enhance binding affinity to GABA_A receptors.
- Ester vs. Amide : Substituting ester functionalities with heterocycles has been shown to improve bioavailability and efficacy .
Table 1: Summary of Biological Activities
| Compound | Biological Activity | Reference |
|---|---|---|
| Tert-butyl 2-bromo-5H,6H,... | Potential anxiolytic | |
| Related imidazodiazepines | Anticonvulsant | |
| Various derivatives | Selective GABA_A receptor binding |
Case Studies
A case study involving a series of synthesized imidazodiazepines demonstrated varying degrees of anxiolytic effects in behavioral assays. Notably:
Q & A
Q. What are the established synthetic routes for tert-butyl 2-bromo-imidazo[1,2-a][1,4]diazepine carboxylate?
Q. Which spectroscopic methods are critical for structural confirmation?
- Mass Spectrometry (MS) : ESI+ is used to verify molecular ions (e.g., m/z 351 [M + H]⁺ in ).
- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly for distinguishing imidazo-diazepine ring conformers.
- HPLC : Purity assessment post-purification ( lists purity >95% for related compounds). A comparative table of characterization data is provided below:
| Technique | Example Data (Source) | Purpose |
|---|---|---|
| MS (ESI+) | m/z 351 [M + H]⁺ () | Molecular ion confirmation |
| ¹H NMR | δ 1.4 (s, 9H, Boc), 4.2 (m, diazepine H) | Functional group identification |
| HPLC | >95% purity () | Purity validation |
Q. What purification strategies are effective post-synthesis?
- Column Chromatography : Silica gel with gradients of EtOAc/hexane or DCM/MeOH ().
- Recrystallization : Solvent pairs like DCM/hexane () or THF/water () for crystalline products.
- Acid-Base Workup : TFA deprotection followed by NaHCO₃ wash to isolate free amines ().
Advanced Research Questions
Q. How can low yields in Buchwald-Hartwig amination or Suzuki coupling be mitigated?
Contradictory yields (e.g., 94% vs. 27% in ) may arise from:
- Catalyst Optimization : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) with ligands like Xantphos ().
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may hinder selectivity; toluene is preferred for aryl aminations ().
- Temperature Control : Elevated temperatures (80–100°C) improve kinetics but risk side reactions.
Q. How to resolve contradictions in regioselectivity during bromination?
Competing bromination sites (e.g., imidazole vs. diazepine rings) require:
- Directing Groups : Boc protection ( ) or electron-withdrawing substituents to steer electrophilic attack.
- Computational Modeling : DFT studies to predict reactive sites based on frontier molecular orbitals.
- Kinetic vs. Thermodynamic Control : Lower temps (0–25°C) favor kinetic products ().
Q. What strategies address discrepancies in reaction scalability?
- Batch vs. Flow Chemistry : Scaling Pd-catalyzed reactions in flow systems reduces catalyst loading (vs. batch in ).
- Byproduct Analysis : LC-MS monitoring identifies intermediates (e.g., tert-butyl degradation products in ).
- DoE (Design of Experiments) : Multivariate analysis optimizes parameters like equivalents of Cs₂CO₃ () or TFA volume ().
Data Contradiction Analysis
Q. Why do similar synthetic routes report divergent yields?
shows a 94% yield for compound 43 vs. 27% for 23 despite identical conditions. Potential factors:
- Steric Hindrance : Bulky substituents (e.g., 5-methoxypyrazine in 23 ) impede coupling efficiency.
- Intermediate Stability : Boc-protected intermediates () may decompose under prolonged TFA exposure.
- Solvent Purity : Trace water in DCM or THF quenches reactive intermediates (, Step 5).
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
